molecular formula C9H7N3 B3080091 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1082041-01-7

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B3080091
CAS No.: 1082041-01-7
M. Wt: 157.17 g/mol
InChI Key: GANBFHNUVOXRDO-UHFFFAOYSA-N
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Description

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Scientific Research Applications

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and subsequent cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups like halides or alkyl groups .

Mechanism of Action

The mechanism of action of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with tubulin by forming hydrogen bonds with specific amino acid residues at the colchicine-binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets like tubulin effectively. This interaction is crucial for its anticancer properties, making it a promising candidate for further research and development .

Properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-5-12-8(4-10)7-2-3-11-9(6)7/h2-3,5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANBFHNUVOXRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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